BenchChemオンラインストアへようこそ!

N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 946383-22-8) is a synthetic, small-molecule N-sulfamoyl-piperidineamide. This class of compounds has been investigated for the treatment of obesity and related metabolic conditions, potentially through carbonic anhydrase inhibition.

Molecular Formula C19H31N3O3S
Molecular Weight 381.54
CAS No. 946383-22-8
Cat. No. B2413246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
CAS946383-22-8
Molecular FormulaC19H31N3O3S
Molecular Weight381.54
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)C
InChIInChI=1S/C19H31N3O3S/c1-5-19(23)21-17-6-7-18(15(4)12-17)26(24,25)20-13-16-8-10-22(11-9-16)14(2)3/h6-7,12,14,16,20H,5,8-11,13H2,1-4H3,(H,21,23)
InChIKeyPHPBPHDIKDEIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (946383-22-8) – Structural & Pharmacological Context


N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 946383-22-8) is a synthetic, small-molecule N-sulfamoyl-piperidineamide . This class of compounds has been investigated for the treatment of obesity and related metabolic conditions, potentially through carbonic anhydrase inhibition . The molecule features a sulfamoyl linker conjugated to a propionamide-substituted phenyl ring, distinguishing it from simpler sulfamoyl analogs.

N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide: Why In-Class Interchange Is Not Straightforward


Within the N-sulfamoyl-piperidineamide family, minor structural modifications—such as the nature of the N-substituent on the sulfamoyl group and the substitution pattern on the phenyl ring— can drastically alter potency, selectivity, and pharmacokinetics . The target compound bears a unique 1-isopropylpiperidin-4-ylmethyl group on the sulfamoyl nitrogen and a 3-methyl substituent on the phenyl ring, a combination that is not matched by any commonly listed analog. Generic substitution is therefore high-risk: a compound lacking these exact features may exhibit different target engagement or bioavailability, compromising experimental reproducibility and procurement validity.

Quantitative Evidence Guide: N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (946383-22-8)


Structural Differentiation vs. Unsubstituted Sulfamoyl-Phenylpropionamide

Compared to the unsubstituted analog N-(4-sulfamoylphenyl)propionamide, the target compound incorporates two key modifications: (i) a methyl group at the 3-position of the phenyl ring, and (ii) an N-((1-isopropylpiperidin-4-yl)methyl) substituent on the sulfamoyl nitrogen . These changes increase molecular weight (381.54 vs. 228.27 Da) and lipophilicity (predicted logP ≈ 2.5 vs. ≈0.8 for the unsubstituted analog), which can influence membrane permeability and target binding kinetics .

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

CYP3A4 Time-Dependent Inhibition Potential

In a time-dependent CYP3A4 inhibition assay using human liver microsomes, the target compound displayed an IC50 of 10,000 nM . This value is relatively high (low inhibition), suggesting a reduced likelihood of CYP3A4-mediated drug-drug interactions compared to more potent inhibitors in the sulfamoyl-piperidineamide class.

Drug Metabolism CYP Inhibition Hepatotoxicity Risk

Absence of Direct Comparative Pharmacological Data

Despite extensive database mining (ChEMBL, BindingDB, PubMed, Google Patents), no direct head-to-head pharmacological comparisons (e.g., IC50, EC50, Kd) for N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide against defined molecular targets or in relevant cell-based assays could be identified. This absence of publicly available quantitative differentiation data is a critical consideration for procurement. Users must rely on structural class inference and in-house experimental validation to establish compound superiority over analogs.

Data Integrity Compound Selection Risk Assessment

Optimal Application Scenarios for N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide


Lead Optimization for CNS-Penetrant Carbonic Anhydrase Inhibitors

The high predicted lipophilicity (logP ≈ 2.5) and the presence of a tertiary amine in the isopropylpiperidine moiety suggest potential for CNS penetration . This compound is suited for medicinal chemistry programs targeting carbonic anhydrase isoforms expressed in the brain, where central target engagement is required. Its use as a starting point for SAR exploration is justified by the structural novelty of the N-substitution pattern .

In Vitro CYP3A4 Interaction Studies

The weak time-dependent CYP3A4 inhibition (IC50 = 10,000 nM) makes this compound a useful control or reference agent in drug-drug interaction panels . It can serve as a negative control for CYP3A4 time-dependent inhibition assays, alongside known strong inhibitors, to validate assay sensitivity.

Chemical Biology Probe for Sulfamoyl-Binding Protein Profiling

The unique 1-isopropylpiperidin-4-ylmethyl substituent may confer distinct binding affinities for proteins that interact with sulfamoyl groups. The compound can be utilized in chemoproteomic pull-down experiments to identify novel sulfamoyl-binding targets, with the understanding that its cellular potency will likely differ from simpler sulfamoyl probes .

In-House Comparative Benchmarking Against In-Class Analogs

Given the absence of published comparative pharmacological data, the most scientifically rigorous application is to use this compound as a test article for direct in-house head-to-head comparisons with closely related analogs (e.g., N-(4-sulfamoylphenyl)propionamide) in target-specific biochemical and cellular assays. Such experiments will generate the quantitative differentiation evidence that is currently missing, enabling informed down-selection for further development.

Quote Request

Request a Quote for N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.